5-(4-Fluorophenyl)oxazol-4-amine
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Overview
Description
5-(4-Fluorophenyl)oxazol-4-amine is a heterocyclic compound that features an oxazole ring substituted with a fluorophenyl group.
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
5-(4-Fluorophenyl)oxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-(4-Fluorophenyl)oxazol-4-amine can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of oxazole derivatives in medicinal chemistry .
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-9(11)12-5-13-8/h1-5H,11H2 |
InChI Key |
HLXXPMLWZRVUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)N)F |
Origin of Product |
United States |
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